molecular formula C12H17N7O4S2 B2684662 N-(5-(N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034276-99-6

N-(5-(N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2684662
CAS RN: 2034276-99-6
M. Wt: 387.43
InChI Key: RMYDNSUYFATEQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonamide group, which is an important scaffold used for generating new building blocks with diverse biological activities . The compound also contains a 1,3,5-triazin-2-yl group and a thiazol-2-yl group.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives related to the chemical compound have been studied for their corrosion inhibiting effects. Research conducted by Hu et al. (2016) on two benzothiazole derivatives showed high efficiency in preventing steel corrosion in a 1 M HCl solution. These inhibitors can adsorb onto surfaces via both physical and chemical means, suggesting the potential application of N-(5-(N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide in corrosion protection. (Hu et al., 2016)

Antimicrobial Activity

Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives related to the chemical compound, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. This research highlights the compound's potential utility in developing new antimicrobial agents. (Patel et al., 2012)

Cancer Research

Hamad et al. (2010) explored amino acid derivatives, including structures similar to the chemical compound, for their anti-HIV activity. One of the synthesized compounds showed potent inhibition of HIV-1 replication in vitro, suggesting a promising direction for cancer and antiviral research. (Hamad et al., 2010)

Herbicide Development

The molecule has been analyzed in the context of herbicide development, with Mereiter (2011) detailing its structural features and interactions. This analysis supports the compound's potential use in creating effective herbicides with specific targeting capabilities. (Mereiter, 2011)

Mechanism of Action

Target of Action

The primary targets of N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play a crucial role in the phosphoinositide signaling pathway, which is involved in a variety of cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key molecule in the phosphoinositide signaling pathway .

Biochemical Pathways

The inhibition of the phosphoinositide signaling pathway by N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide can have downstream effects on various cellular processes. For instance, it can affect cell growth and proliferation by disrupting the signaling pathways that regulate these processes .

Result of Action

The molecular and cellular effects of N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide’s action depend on the specific cellular context. By inhibiting key enzymes in the phosphoinositide signaling pathway, it can potentially disrupt a variety of cellular processes, leading to altered cell growth, proliferation, and survival .

properties

IUPAC Name

N-[5-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O4S2/c1-7(20)15-12-13-6-9(24-12)25(21,22)14-5-8-16-10(19(2)3)18-11(17-8)23-4/h6,14H,5H2,1-4H3,(H,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDNSUYFATEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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